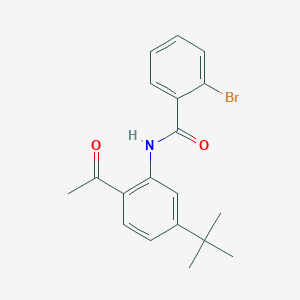
4-Benzoyl-3-hydroxy-5-(3-hydroxyphenyl)-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-3-hydroxy-5-(3-hydroxyphenyl)-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a pyrrol-2-one core with multiple hydroxy and phenyl substituents, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-3-hydroxy-5-(3-hydroxyphenyl)-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The intermediate compounds are then subjected to further reactions, including hydroxylation and phenylation, to achieve the final structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-3-hydroxy-5-(3-hydroxyphenyl)-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Benzoyl-3-hydroxy-5-(3-hydroxyphenyl)-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzoyl-3-hydroxy-5-(3-hydroxyphenyl)-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxy and phenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzoyl-3-hydroxy-5-(3-hydroxyphenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-Benzoyl-3-hydroxy-5-(3-methoxyphenyl)-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
4-Benzoyl-3-hydroxy-5-(3-hydroxyphenyl)-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific arrangement of hydroxy and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable subject for further research.
Properties
Molecular Formula |
C23H17NO5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(4E)-5-(3-hydroxyphenyl)-1-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H17NO5/c25-17-11-9-16(10-12-17)24-20(15-7-4-8-18(26)13-15)19(22(28)23(24)29)21(27)14-5-2-1-3-6-14/h1-13,20,25-27H/b21-19+ |
InChI Key |
BBXSLHYVXZHXMV-XUTLUUPISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=C(C=C3)O)C4=CC(=CC=C4)O)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)O)C4=CC(=CC=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[2-(3,5-Difluorophenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11058666.png)
![3-Isopropyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11058669.png)
![7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11058683.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-phenyl-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11058690.png)

![Methyl 4-[(3,5-dichlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate](/img/structure/B11058698.png)
![Ethyl 6-[(2,4-dichlorophenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11058707.png)

![3-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11058720.png)
![1-(3-methylphenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B11058721.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11058728.png)
![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11058737.png)
![1'-(5-bromopyridin-2-yl)-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11058751.png)
![N-ethyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B11058759.png)
